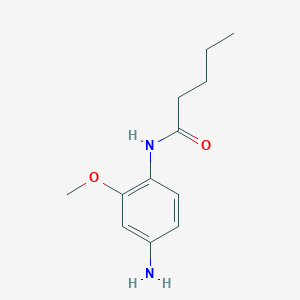

N-(4-amino-2-methoxyphenyl)pentanamide

描述

N-(4-Amino-2-methoxyphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide group attached to a phenyl ring substituted with an amino (-NH₂) group at the para position and a methoxy (-OCH₃) group at the ortho position. The amino and methoxy substituents likely influence its physicochemical properties, bioavailability, and biological activity compared to related compounds.

属性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-7-6-9(13)8-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZOTSLSKOFUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

N-(4-amino-2-methoxyphenyl)pentanamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-anisidine (4-methoxyaniline) with pentanoic acid. The process typically includes the following steps:

Formation of the Amide Bond: 4-anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

N-(4-amino-2-methoxyphenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(4-hydroxy-2-methoxyphenyl)pentanamide.

Reduction: Formation of N-(4-amino-2-methoxyphenyl)pentanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Its lower cytotoxicity compared to similar compounds makes it a candidate for drug development.

Industry: It can be used in the development of new materials and chemical products.

作用机制

The mechanism of action of N-(4-amino-2-methoxyphenyl)pentanamide involves its interaction with biological targets. In the case of its antiparasitic activity, it is believed to interfere with the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to affect the viability of parasites in a time- and concentration-dependent manner .

相似化合物的比较

N-(4-Methoxyphenyl)Pentanamide

Key Findings :

- Anthelmintic Activity : Exhibits concentration- and time-dependent activity against Toxocara canis larvae, comparable to albendazole but with a slower onset (e.g., 50 mM immobilizes larvae at 48 h vs. 24 h for albendazole) .

- Physicochemical Properties: Molecular Weight: 207.27 g/mol LogP: 2.50 (indicative of moderate lipophilicity) Topological Polar Surface Area (TPSA): 46.3 Ų (suggests good solubility and membrane permeability) Synthetic Accessibility: Simplified synthesis from 4-anisidine and pentanoic acid, with 69% yield and 99% purity .

- Pharmacokinetics : Predicted to penetrate the blood-brain barrier (BBB) and adhere to drug-likeness filters (Lipinski, Ghose, Veber) .

Table 1: Comparative Properties of N-(4-Methoxyphenyl)Pentanamide and Hypothetical Data for N-(4-Amino-2-Methoxyphenyl)Pentanamide

Sulfonamide Derivatives (e.g., N4-Valeroylsulfadiazine, N4-Valeroylsulfathiazole)

- Structural Differences: Feature sulfonamide (-SO₂NH-) and heterocyclic groups (e.g., pyrimidine, thiazole) instead of methoxy/amino substituents .

- Applications : Primarily antitubercular or anti-ulcer agents (e.g., dipeptide-sulphonamides targeting Helicobacter pylori receptors) .

- Physicochemical Trends : Higher logP values (e.g., 3.0–3.5) due to aromatic sulfonamide groups, reducing solubility but enhancing membrane affinity .

Tertiary Amide Derivatives in Liquid Crystals

- Example : N-(4-((4′-pentyl-[1,1′-biphenyl]-4-yl)ethynyl)phenyl)pentanamide.

- Properties : Designed for liquid crystallinity, with phase transitions influenced by amide bonding (tertiary vs. secondary). Such derivatives highlight structural flexibility in tuning material properties .

Mechanistic and Functional Insights

- Anthelmintic Mechanism: While N-(4-methoxyphenyl)pentanamide’s exact mechanism is unclear, albendazole (its parent compound) inhibits β-tubulin polymerization in parasites. The amino group in the target compound could alter binding affinity or metabolic stability .

- Toxicity Considerations: The amino group may introduce metabolic liabilities (e.g., oxidation to reactive intermediates), necessitating future toxicity assays .

生物活性

N-(4-amino-2-methoxyphenyl)pentanamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and significant biological activities. This article delves into the compound's biological activity, particularly its anthelmintic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 222.28 g/mol. The compound consists of:

- Amino group : Influences solubility and interaction with biological targets.

- Methoxy group : Enhances lipophilicity, aiding in membrane penetration.

- Pentanamide chain : Contributes to structural complexity, affecting pharmacokinetics.

Anthelmintic Properties

Research indicates that this compound exhibits notable anthelmintic activity , particularly against nematodes such as Toxocara canis. This suggests its potential application in veterinary medicine and parasitology. The compound's effectiveness is attributed to its ability to interfere with the survival and reproduction of parasites through specific biochemical pathways.

| Biological Activity | Target Organisms | Mechanism |

|---|---|---|

| Anthelmintic | Toxocara canis | Disruption of vital biochemical pathways |

The compound's mechanism of action is believed to involve:

- Inhibition of Energy Metabolism : It likely disrupts ATP synthesis in parasites, leading to energy depletion.

- Alteration of Membrane Permeability : this compound may affect the integrity of the parasite's cell membrane, resulting in increased permeability and eventual cell death.

Pharmacokinetics

Pharmacokinetic studies highlight that this compound possesses favorable drug-like properties. Its ability to penetrate the blood-brain barrier suggests potential applications in treating central nervous system disorders, although further research is needed to explore these possibilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound can enhance its biological activity. For example, variations in the substitution patterns on the phenyl ring can lead to compounds with improved anthelmintic efficacy or altered pharmacokinetic profiles.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)pentanamide | Methoxy group on phenyl ring; pentanamide chain | Anthelmintic properties |

| N-(4-chlorophenyl)pentanamide | Chlorine substituent on phenyl ring | Potential anti-inflammatory effects |

| N-(2-methoxyphenyl)-3-oxobutanamide | Different positioning of methoxy group | Anticancer activity |

| N-(4-amino-2-chlorophenyl)butyramide | Chlorine substituent; shorter carbon chain | Antimicrobial properties |

Case Studies and Research Findings

- Study on Efficacy Against Toxocara canis : A study demonstrated that this compound significantly reduced the viability of Toxocara canis in vitro, indicating its potential as a therapeutic agent against this parasite .

- Pharmacological Evaluation : Another investigation assessed the pharmacokinetics of the compound, revealing a favorable absorption profile and suggesting good bioavailability .

- Mechanistic Insights : Research has shown that the compound affects vital signaling pathways in parasites, which could be pivotal for developing new anthelmintic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。